3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one
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Overview
Description
3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrrolidinone moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the quinazolinone intermediate.
Methylation: The final step involves the methylation of the quinazolinone derivative using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the pyrrolidinone moiety and has different biological activities.
3-Methyl-2-aminopyrrolidin-4-one: Lacks the quinazolinone core and has distinct chemical properties.
Uniqueness
3-Methyl-2-(((2-oxopyrrolidin-1-yl)methyl)amino)quinazolin-4(3H)-one is unique due to its combined structural features, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
91029-02-6 |
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Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-methyl-2-[(2-oxopyrrolidin-1-yl)methylamino]quinazolin-4-one |
InChI |
InChI=1S/C14H16N4O2/c1-17-13(20)10-5-2-3-6-11(10)16-14(17)15-9-18-8-4-7-12(18)19/h2-3,5-6H,4,7-9H2,1H3,(H,15,16) |
InChI Key |
GKTCGBNRRYGKBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1NCN3CCCC3=O |
Origin of Product |
United States |
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